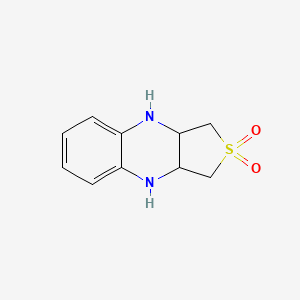

3-溴-N-丙基苯甲酰胺

描述

3-Bromo-N-propylbenzamide is a compound that has been studied in various contexts due to its potential as a building block in organic synthesis. It is related to other brominated aromatic compounds that have been used to synthesize a range of heterocyclic structures, which are of interest due to their biological activity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, 3-bromoenals have been used as substrates in oxidative N-heterocyclic carbene catalysis to selectively produce 2H-pyran-2-ones or chiral dihydropyranones . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, demonstrating the versatility of brominated compounds in cyclization reactions . These methods highlight the reactivity of brominated aromatic compounds and suggest potential pathways for the synthesis of 3-bromo-N-propylbenzamide derivatives.

Molecular Structure Analysis

The molecular structure of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, has been analyzed using X-ray crystallography, revealing two crystalline polymorphs both in the monoclinic system . The study of these polymorphs provides insight into the conformational possibilities of bromobenzamide derivatives and the role of hydrogen bonding in their crystal packing. This information could be useful in predicting the behavior of 3-bromo-N-propylbenzamide in solid-state forms.

Chemical Reactions Analysis

Brominated aromatic compounds, such as 2-iodobenzamides, have been used in copper-catalyzed synthesis reactions to create 3-hydroxyisoindolin-1-ones . The presence of bromo substituents in these reactions indicates the potential for 3-bromo-N-propylbenzamide to undergo similar transformations. Furthermore, halogenated aniline derivatives have been used as synthons in palladium-catalyzed cross-coupling and heteroannulation reactions to produce nitrogen-containing heterocycles . These studies suggest that 3-bromo-N-propylbenzamide could participate in various chemical reactions to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-bromo-N-propylbenzamide are not detailed in the provided papers, the studies on related compounds offer some general insights. The reactivity of brominated aromatic compounds in catalytic and cyclization reactions indicates that 3-bromo-N-propylbenzamide may have similar chemical properties, such as susceptibility to nucleophilic attack or participation in coupling reactions. The crystallographic data on related compounds also suggest that 3-bromo-N-propylbenzamide may exhibit polymorphism and specific solid-state interactions due to hydrogen bonding .

科学研究应用

合成和表征

- 苯甲酰胺衍生物合成:3-溴-N-丙基苯甲酰胺在苯甲酰胺衍生物的合成中起着作用。这些衍生物,包括化合物如5-溴-2-((4-氯苯甲基)氧基)溴甲基苯,是通过各种反应合成并测试其生物活性(H. Bi, 2015)。

光合作用抑制效应

- 光合作用抑制:某些苯甲酰胺衍生物,如5-溴和3,5-二溴-2-羟基-N-苯基苯甲酰胺,抑制光合作用的电子传递。它们的效率取决于化合物的亲脂性和取代基的电子性质。已发现这些衍生物与叶绿素a和光系统2中的芳香族氨基酸相互作用,影响光合作用(Kráľová等,2013)。

酰胺的构型和构象

- 构象分析:对非对称的三级苯甲酰胺的研究,包括o-溴-N-苄基-N-叔丁基苯甲酰胺,提供了关于酰胺的构型和构象的见解。这些研究使用各种核磁共振技术和X射线晶体学,揭示了关于酰胺基平面性和手性的细节(Lewin等,1975)。

抗糖尿病效应

- 抗糖尿病潜力:化合物如(E)-N-(4-(3-(5-溴-4-羟基-2-甲氧基苯基)丙烯酰基)苯基)-4-叔丁基苯甲酰胺(SN158)通过激活过氧化物酶体增殖激活受体显示出抗糖尿病潜力。它们被研究其对脂肪生成分化、脂肪酸氧化和葡萄糖摄取的影响,表明它们对抗第2型糖尿病的有用性(Jung等,2017)。

光催化降解研究

- 光催化降解:对3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺(丙啶酰胺)的研究涉及其在钛载体吸附剂上的光解分解。这项研究提供了关于光催化降解过程和吸附剂支撑物在环境应用中的影响的见解(Torimoto et al., 1996)。

安全和危害

属性

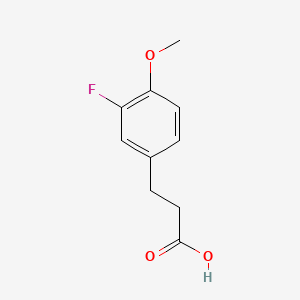

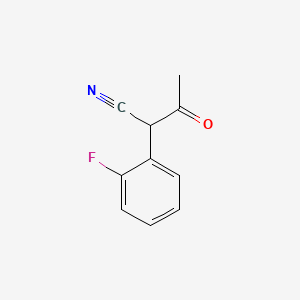

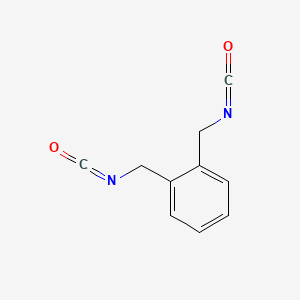

IUPAC Name |

3-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCNTGICCHYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389462 | |

| Record name | 3-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-bromo-N-propylbenzamide | |

CAS RN |

35306-74-2 | |

| Record name | 3-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。